2-Methyl-1-octen-3-yne
Overview
Description
2-Methyl-1-octen-3-yne is a compound that features a methyl substituent which influences its chemical behavior, particularly in thermal isomerization reactions. The presence of a methyl group in specific positions on the carbon chain can lead to different rearrangement products. For instance, when a methyl group is located at the 1-position, the compound tends to form aromatic products upon isomerization .
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-1-octen-3-yne can involve various strategies, including protonolysis reactions. Although not directly related to 2-Methyl-1-octen-3-yne, the synthesis of yttrium chalcogenides via protonolysis reactions between Y[N(SiMe3)2]3 and HN(QPPh2)2 in methylene chloride demonstrates the type of synthetic methods that might be employed in the preparation of organometallic compounds with complex substituents .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-1-octen-3-yne can be characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. These techniques provide insights into the arrangement of atoms within a molecule and can help in understanding the influence of substituents on the overall molecular geometry .
Chemical Reactions Analysis
The chemical behavior of 2-Methyl-1-octen-3-yne is influenced by the position of the methyl substituent. The compound undergoes thermal isomerization, where the position of the methyl group determines the type of rearrangement and the resulting product. Methyl groups at the 6-position favor the formation of 1,4-cycloheptadienes, while those at the 1-position lead to the formation of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be predicted using theoretical calculations such as density functional theory (DFT). These calculations can provide detailed information about local and global chemical activities, molecular properties, and the electrophilic and nucleophilic nature of a compound. Additionally, non-linear optical behaviors can be examined through parameters such as the total dipole moment, mean polarizability, and first-order hyperpolarizability .
Scientific Research Applications
Rhodium(I)-Catalyzed Dimerization
- 2-Methyl-1-octen-3-yne can undergo dimerization under the catalysis of Rhodium(I) complexes. This process is significant in the formation of branched-chain isomers, demonstrating the compound's reactivity and potential in synthetic organic chemistry (Carlton & Read, 1978).
Intramolecular Pauson-Khand Reaction
- This compound is involved in the intramolecular Pauson-Khand reaction, a crucial process in organic synthesis, particularly in the formation of complex cyclic structures. This reaction is essential for producing compounds with potential pharmaceutical applications (Ishizaki et al., 2004).
Anionic Polymerization
- 2-Methyl-1-octen-3-yne exhibits unique behavior in anionic polymerization. The polymerization behavior is influenced by the substituent at the 2-position, highlighting its potential in polymer science (Ochiai, Tomita, & Endo, 2002).
Gold(I)-Catalyzed Hydroamination
- The compound is also involved in Gold(I)-catalyzed hydroamination reactions. Such reactions are crucial in the synthesis of amines, a fundamental class of organic compounds with broad applications in medicinal and industrial chemistry (Zhang, Lee, & Widenhoefer, 2009).
Intermolecular Allylstannylation
- It's used in intramolecular allylstannylation, a reaction that provides access to complex molecular architectures. This is particularly relevant in the synthesis of natural products and pharmaceuticals (Miura, Fujisawa, & Hosomi, 2004).
Spectroscopic Characterization
- Spectroscopic studies on 2-Methyl-1-octen-3-yne have been conducted to understand its molecular structure and behavior. These studies are fundamental in the field of molecular spectroscopy (Hsu & Flygare, 1969).
Hydrogenation Studies
- The hydrogenation of 2-Methyl-1-octen-3-yne has been studied, providing insights into reaction mechanisms and catalysis, essential for industrial applications (Freidlin & Kaup, 1963).
Chemical Kinetics in Biodiesel
- The compound plays a role in understanding the chemical kinetics of unsaturated esters, particularly in the context of biodiesel combustion, a significant area in renewable energy research (Fridlyand, Goldsborough, & Brezinsky, 2015).
properties
IUPAC Name |
2-methyloct-1-en-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKTZBDAOSTAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170070 | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-octen-3-yne | |
CAS RN |
17603-76-8 | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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